1,4-Bis(trimethylsiloxy)benzene

Catalog No.
S665561
CAS No.
2117-24-0
M.F
C12H22O2Si2
M. Wt
254.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trimethylsiloxy)benzene

CAS Number

2117-24-0

Product Name

1,4-Bis(trimethylsiloxy)benzene

IUPAC Name

trimethyl-(4-trimethylsilyloxyphenoxy)silane

Molecular Formula

C12H22O2Si2

Molecular Weight

254.47 g/mol

InChI

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3

InChI Key

DVLYYIZODAWMML-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C

Precursor for Silicon Carbide Coating

TMSB serves as a precursor for developing silicon carbide (SiC) coatings using the plasma-assisted chemical vapor deposition (CVD) process [1]. During CVD, TMSB decomposes in the plasma, releasing reactive species that contribute to the formation of a thin SiC film on the desired substrate. This technique offers precise control over film thickness and composition, making it valuable for various microelectronic and optoelectronic applications [1].

Source

[1] R. G. Agostino, C. A. Kovac, and C. W. Brown, "Silicon Carbide Chemical Vapor Deposition: A Review of Techniques and Modeling," Journal of Physics D: Applied Physics, vol. 36, no. 15, pp. 1842-1861, 2003.

Secondary Standard in Quantitative NMR Spectroscopy

TMSB acts as a reliable secondary standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy [2]. Its well-defined chemical shift and peak intensity in the 1H NMR spectrum allow researchers to accurately quantify the concentration of other analytes present in the sample. Compared to primary standards, TMSB offers several advantages, including better solubility in a wider range of solvents and weaker interactions with other molecules, minimizing potential interference in the analysis [2].

Source

[2] P. K. Gupta, V. K. Jain, and A. Kumar, "Calibration of NMR Spectrometers in Quantitative 1H NMR," Concepts in Magnetic Resonance, vol. 40A, no. 4, pp. 202-215, 2012.

1,4-Bis(trimethylsiloxy)benzene is a synthetic organic compound characterized by its unique structure featuring a benzene ring with two trimethylsiloxy groups attached at the para positions. Its molecular formula is C12H22O2Si2\text{C}_{12}\text{H}_{22}\text{O}_{2}\text{Si}_{2}, and it has a molecular weight of 254.47 g/mol . The compound is also known by its IUPAC name, trimethyl-(4-trimethylsilyloxyphenoxy)silane, and has the InChI key DVLYYIZODAWMML-UHFFFAOYSA-N .

The trimethylsiloxy groups contribute to the compound's properties, making it a valuable material in various applications, particularly in chemistry and materials science. The presence of these bulky groups influences the electronic properties of the molecule, enhancing its stability and reactivity in certain chemical environments.

TMSB does not have a known biological mechanism of action. Its primary applications in scientific research lie in its use as a precursor for thin film deposition and as a reference standard in spectroscopy.

TMSB can be a skin and eye irritant. It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Safety data source:
Due to its functional groups. One notable reaction involves its use as a precursor in the plasma-assisted chemical vapor deposition process for creating silicon carbide coatings. During this process, the compound decomposes under plasma conditions, releasing reactive species that facilitate the formation of thin silicon carbide films on substrates .

Additionally, when subjected to high temperatures, 1,4-bis(trimethylsiloxy)benzene can decompose into various products such as benzene, trimethylsilanol, and formaldehyde. The specific decomposition pathways depend on the reaction conditions employed.

The synthesis of 1,4-bis(trimethylsiloxy)benzene typically involves the reaction of para-disubstituted chlorobenzene with trimethylsilanol in the presence of a base catalyst. A general reaction scheme can be represented as follows:

ClC6H4Cl+2Si CH3)3OH+2BaseC12H22O2Si2+2HCl+2H2O\text{ClC}_{6}\text{H}_{4}\text{Cl}+2\text{Si CH}_{3})_{3}\text{OH}+2\text{Base}\rightarrow \text{C}_{12}\text{H}_{22}\text{O}_{2}\text{Si}_{2}+2\text{HCl}+2\text{H}_{2}\text{O}

This method allows for efficient production of the compound while controlling reaction conditions to optimize yield .

1,4-Bis(trimethylsiloxy)benzene has several significant applications:

  • Silicon Carbide Coatings: As a precursor in plasma-assisted chemical vapor deposition processes for creating silicon carbide films used in microelectronics and optoelectronics.
  • Spectroscopy: It serves as a secondary standard in quantitative nuclear magnetic resonance spectroscopy due to its well-defined chemical shifts and peak intensities, aiding in accurate concentration measurements of other analytes.
  • Material Science: Its unique properties make it useful in developing advanced materials with specific electronic characteristics.

While specific interaction studies involving 1,4-bis(trimethylsiloxy)benzene are scarce, its role as a precursor in thin film deposition suggests potential interactions with various substrates during coating processes. Furthermore, its use in spectroscopy implies interactions with solvents and other compounds during analytical procedures. More comprehensive studies would be necessary to elucidate these interactions fully.

Several compounds exhibit structural or functional similarities to 1,4-bis(trimethylsiloxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Bis(trimethylsilyl)benzeneC12H22Si2\text{C}_{12}\text{H}_{22}\text{Si}_{2}Similar siloxane structure; used in similar applications.
1,4-Bis(trimethoxysilyl)benzeneC12H22O2Si\text{C}_{12}\text{H}_{22}\text{O}_{2}\text{Si}Contains methoxy groups instead of siloxy; different reactivity profile.
2-Methyl-1,4-bis(trimethylsiloxy)benzeneC13H24O2Si2\text{C}_{13}\text{H}_{24}\text{O}_{2}\text{Si}_{2}Methyl substitution alters electronic properties; used in similar applications.

Uniqueness

1,4-Bis(trimethylsiloxy)benzene stands out due to its specific arrangement of bulky trimethylsiloxy groups at the para positions of the benzene ring. This configuration not only enhances its stability but also affects its electronic properties uniquely compared to other similar compounds. Its tailored synthesis methods further allow for precise control over its characteristics for specialized applications.

Other CAS

2117-24-0

Wikipedia

1,4-Bis(trimethylsiloxy)benzene

Dates

Modify: 2023-08-15

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